molecular formula C6H5BrN2O B6588268 3-amino-6-bromopyridine-2-carbaldehyde CAS No. 1289168-26-8

3-amino-6-bromopyridine-2-carbaldehyde

Cat. No. B6588268
CAS RN: 1289168-26-8
M. Wt: 201
InChI Key:
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Description

3-Amino-6-bromopyridine-2-carbaldehyde (3-ABPC) is an important intermediate in the synthesis of various heterocyclic compounds. 3-ABPC is a versatile building block of heterocyclic compounds and has been used in the synthesis of various biologically active compounds, such as analgesics, anti-inflammatory agents, and antifungal agents. 3-ABPC is also used in the synthesis of other heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.

Mechanism of Action

The mechanism of action of 3-amino-6-bromopyridine-2-carbaldehyde is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction, in which the amine reacts with the bromine atom of the 2-bromopyridine-3-carbaldehyde to form the desired product. The reaction is typically catalyzed by a base, such as sodium hydroxide, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-6-bromopyridine-2-carbaldehyde are not well understood. However, it is believed that 3-amino-6-bromopyridine-2-carbaldehyde may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 3-amino-6-bromopyridine-2-carbaldehyde may act as an agonist of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-6-bromopyridine-2-carbaldehyde in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 3-amino-6-bromopyridine-2-carbaldehyde has been used in a variety of scientific research applications, such as the synthesis of various heterocyclic compounds and biologically active compounds. The main limitation of using 3-amino-6-bromopyridine-2-carbaldehyde in laboratory experiments is its lack of specificity. Additionally, 3-amino-6-bromopyridine-2-carbaldehyde may have toxic effects on certain organisms, and thus should be used with caution.

Future Directions

The future directions for research involving 3-amino-6-bromopyridine-2-carbaldehyde include further investigations into its biochemical and physiological effects. Additionally, research into the mechanism of action of 3-amino-6-bromopyridine-2-carbaldehyde should be conducted, as this will allow for a better understanding of the compound and its potential applications. Furthermore, research into the synthesis of various heterocyclic compounds and biologically active compounds using 3-amino-6-bromopyridine-2-carbaldehyde should be conducted, as this will provide new and useful compounds for various applications. Finally, research into the toxicity of 3-amino-6-bromopyridine-2-carbaldehyde should be conducted, as this will allow for a better understanding of the potential risks associated with its use.

Synthesis Methods

3-amino-6-bromopyridine-2-carbaldehyde can be synthesized by the reaction of 2-bromopyridine-3-carbaldehyde (2-BPPC) and an amine in the presence of a catalyst. The reaction is usually conducted in aqueous solution at room temperature. The reaction is generally carried out in the presence of a base, such as sodium hydroxide, to promote the formation of the desired product. The reaction is typically conducted in the presence of a solvent, such as acetonitrile or dimethylformamide, to improve the solubility of the reactants and to facilitate the reaction.

Scientific Research Applications

3-amino-6-bromopyridine-2-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. 3-amino-6-bromopyridine-2-carbaldehyde has also been used in the synthesis of various biologically active compounds, such as analgesics, anti-inflammatory agents, and antifungal agents. Additionally, 3-amino-6-bromopyridine-2-carbaldehyde has been used in the synthesis of various other compounds, such as dyes, pigments, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromopyridine-2-carbaldehyde involves the conversion of 6-bromonicotinic acid to the corresponding acid chloride, followed by reaction with 3-aminobenzaldehyde to yield the desired product.", "Starting Materials": [ "6-bromonicotinic acid", "thionyl chloride", "3-aminobenzaldehyde", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Convert 6-bromonicotinic acid to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Add triethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Add 3-aminobenzaldehyde to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.", "Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Concentrate the solution and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent." ] }

CAS RN

1289168-26-8

Product Name

3-amino-6-bromopyridine-2-carbaldehyde

Molecular Formula

C6H5BrN2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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